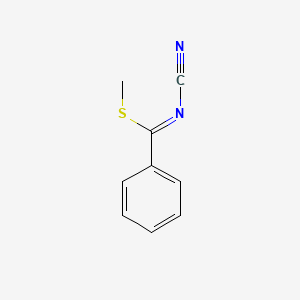
Methyl N-cyanobenzenecarboximidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-cyanobenzenecarboximidothioate is an organic compound that belongs to the class of N-cyanocarbamimidothioates. This compound is characterized by the presence of a cyanide group attached to a benzenecarboximidothioate moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-cyanobenzenecarboximidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in a refluxing ethanol solution. This reaction typically yields the desired product in good quantities . The structures of the synthesized compounds can be characterized using proton nuclear magnetic resonance (1H NMR) and infrared spectroscopies .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-cyanobenzenecarboximidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the cyanide group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methyl N-cyanobenzenecarboximidothioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl N-cyanobenzenecarboximidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl N-cyanobenzenecarboximidothioate include other N-cyanocarbamimidothioates and related derivatives. Examples include:
- Dimethyl N-cyanodithioiminocarbonate
- N-methylcaprolactam
- N-(benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the cyanide group attached to the benzenecarboximidothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
21017-69-6 |
|---|---|
Fórmula molecular |
C9H8N2S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
methyl N-cyanobenzenecarboximidothioate |
InChI |
InChI=1S/C9H8N2S/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
HBQKNLQIEINHQW-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















